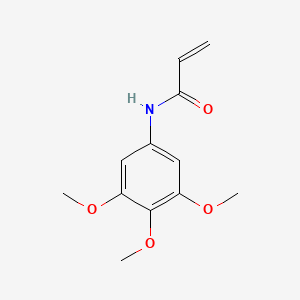

N-(3,4,5-trimethoxyphenyl)prop-2-enamide

Description

BenchChem offers high-quality N-(3,4,5-trimethoxyphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4,5-trimethoxyphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-5-11(14)13-8-6-9(15-2)12(17-4)10(7-8)16-3/h5-7H,1H2,2-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGLDDUPTBGBIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N-(3,4,5-trimethoxyphenyl)prop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed technical overview of the synthesis and structural elucidation of N-(3,4,5-trimethoxyphenyl)prop-2-enamide, a molecule of significant interest in medicinal chemistry. The 3,4,5-trimethoxyphenyl (TMP) motif is a cornerstone of numerous biologically active compounds, notably tubulin polymerization inhibitors like Combretastatin A-4[1][2]. The enamide functionality serves as a versatile synthetic handle and is present in various natural products. This document outlines a robust synthetic protocol based on the Schotten-Baumann reaction, followed by a comprehensive characterization workflow employing modern spectroscopic techniques. The causality behind experimental choices is explained to provide field-proven insights for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the Trimethoxyphenyl Scaffold

The 3,4,5-trimethoxyphenyl (TMP) ring is a privileged scaffold in drug development. Its presence is critical for the potent anti-mitotic activity of natural products like Combretastatin A-4, which binds to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells[1][3]. The synthesis of analogues containing the TMP moiety is a key strategy for developing novel anticancer agents with improved stability and efficacy[1][2]. N-(3,4,5-trimethoxyphenyl)prop-2-enamide combines this crucial pharmacophore with an acrylamide group, a reactive Michael acceptor that can be used for covalent modification of biological targets or as a precursor for further molecular elaboration. Understanding its synthesis and characterization is fundamental for its application in creating advanced therapeutic candidates.

Synthesis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide

Principle of the Reaction: Schotten-Baumann Acylation

The synthesis of the target amide is efficiently achieved through the acylation of 3,4,5-trimethoxyaniline with acryloyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which involves the treatment of an amine with an acyl chloride in the presence of a base[4].

Causality of Experimental Design:

-

Reactants: 3,4,5-trimethoxyaniline is selected for its TMP moiety. Acryloyl chloride is a highly reactive acylating agent, ensuring an efficient reaction.

-

Base: A tertiary amine, such as triethylamine (TEA) or pyridine, is used as a non-nucleophilic base. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is critical because the free HCl would protonate the starting amine, rendering it unreactive and halting the reaction.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to dissolve the reactants without participating in the reaction.

-

Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive acryloyl chloride and the amine. This prevents potential side reactions and polymerization of the acryloyl chloride.

Synthetic Workflow Diagram

Caption: Synthetic workflow for N-(3,4,5-trimethoxyphenyl)prop-2-enamide.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass |

| 3,4,5-Trimethoxyaniline | 183.20 | 10.0 | 1.83 g |

| Acryloyl Chloride | 90.51 | 11.0 | 0.90 mL |

| Triethylamine (TEA) | 101.19 | 12.0 | 1.67 mL |

| Dichloromethane (DCM) | - | - | 50 mL |

| Saturated NaHCO₃ (aq) | - | - | 30 mL |

| Brine | - | - | 30 mL |

| Anhydrous MgSO₄ | - | - | ~2 g |

Step-by-Step Experimental Protocol: Synthesis

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxyaniline (1.83 g, 10.0 mmol) and dichloromethane (DCM, 40 mL).

-

Basification: Add triethylamine (1.67 mL, 12.0 mmol) to the solution. Cool the flask to 0 °C in an ice-water bath.

-

Acylation: Dissolve acryloyl chloride (0.90 mL, 11.0 mmol) in 10 mL of dry DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 30 mL) to quench any unreacted acyl chloride and neutralize excess acid, followed by brine (1 x 30 mL) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step-by-Step Experimental Protocol: Purification

-

Rationale: Purification is essential to remove unreacted starting materials, the triethylammonium chloride salt, and any potential side products. Recrystallization is often sufficient if the crude product is relatively clean. Column chromatography provides higher purity if needed.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot ethyl acetate. If the product does not precipitate upon cooling, add hexanes dropwise until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.

-

Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes mixture, and dry under vacuum to obtain the pure N-(3,4,5-trimethoxyphenyl)prop-2-enamide.

Structural Characterization and Validation

A multi-technique approach is required to unambiguously confirm the structure and purity of the synthesized compound. This self-validating system ensures that the identity of the final product is confirmed by complementary analytical methods.

Analytical Workflow Diagram

Caption: A comprehensive workflow for the structural characterization of the title compound.

Expected Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-(3,4,5-trimethoxyphenyl)prop-2-enamide, based on known values for structurally similar compounds[5][6][7].

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.50 | br s | 1H | NH |

| ~ 6.85 | s | 2H | Ar-H (on TMP ring) |

| ~ 6.40 | dd | 1H | CH =CH₂ (trans to C=O) |

| ~ 6.25 | dd | 1H | -CH=CH ₂ |

| ~ 5.80 | dd | 1H | -CH=CH ₂ |

| 3.86 | s | 6H | Ar-OCH₃ (meta positions) |

| 3.84 | s | 3H | Ar-OCH₃ (para position) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164.0 | C =O (Amide) |

| ~ 153.5 | Ar-C -OCH₃ (meta) |

| ~ 135.0 | Ar-C -OCH₃ (para) |

| ~ 134.0 | Ar-C -NH |

| ~ 130.5 | C H=CH₂ |

| ~ 128.0 | CH=C H₂ |

| ~ 98.0 | Ar-C H |

| 61.0 | Ar-OC H₃ (para) |

| 56.2 | Ar-OC H₃ (meta) |

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300 | N-H Stretch | Secondary Amide |

| ~ 3080 | C-H Stretch | Vinyl C-H |

| ~ 1660 | C=O Stretch (Amide I) | Amide Carbonyl |

| ~ 1625 | C=C Stretch | Alkene |

| ~ 1580 | N-H Bend (Amide II) | Secondary Amide |

| ~ 1500 | C=C Stretch | Aromatic Ring |

| ~ 1125 | C-O Stretch | Aryl Ether |

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To determine the carbon-hydrogen framework of the molecule. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of different carbon environments.

-

Protocol: Dissolve ~10-15 mg of the pure compound in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to an NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer. The characteristic singlet for the two equivalent aromatic protons and the distinct signals for the methoxy groups are key identifiers for the TMP moiety. The vinylic protons will display a characteristic doublet of doublets (dd) splitting pattern.

-

-

Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and elemental formula of the compound. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula with high accuracy.

-

Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The expected [M+H]⁺ ion for C₁₂H₁₅NO₄ would be approximately m/z 238.1074.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Purpose: To identify the key functional groups present in the molecule.

-

Protocol: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory. The presence of strong absorption bands for the N-H stretch, amide C=O stretch, and vinyl C=C stretch are confirmatory.

-

Safety Precautions

-

Acryloyl chloride is highly corrosive, toxic, and a lachrymator. It should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane (DCM) is a volatile and suspected carcinogen. All handling should be done in a fume hood.

-

Triethylamine has a strong, unpleasant odor and is flammable. Avoid inhalation and skin contact.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

This guide presents a reliable and well-rationalized methodology for the synthesis and comprehensive characterization of N-(3,4,5-trimethoxyphenyl)prop-2-enamide. By following the detailed protocols for synthesis, purification, and spectroscopic analysis, researchers can confidently prepare and validate this valuable chemical building block. The provided expert insights into the causality of the experimental design aim to empower scientists in the field of drug development to utilize this compound for the creation of novel and potent therapeutic agents, particularly within the domain of anticancer research targeting tubulin polymerization.

References

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). National Institutes of Health. [Link]

-

N-(3,4,5-trimethoxyphenyl)propanamide. (n.d.). PubChem. [Link]

-

2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. (2018). MDPI. [Link]

-

Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. (2020). National Institutes of Health. [Link]

-

Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2020). MDPI. [Link]

-

Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. (2022). National Institutes of Health. [Link]

-

Synthesis of Linear Enamides and Enecarbamates via Photoredox Acceptorless Dehydrogenation. (2022). Wiley Online Library. [Link]

-

Synthesis of Enamides via Amide Activation with Philipp Spiess (Episode 93). (2022). YouTube. [Link]

-

N-(3-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide. (n.d.). PubChem. [Link]

-

N-methoxy-N,2-dimethyl-3-phenylprop-2-enamide. (n.d.). PubChem. [Link]

-

Mass Spectrometric Properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a New Representative of Designer Drugs of NBOMe Series and Derivatives Thereof. (2016). PubMed. [Link]

-

1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane with microtubule-depolymerizing ability induces G2/M phase arrest and apoptosis in HepG2 cells. (2010). PubMed. [Link]

-

Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. (2022). National Institutes of Health. [Link]

-

Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. (2024). PubMed Central. [Link]

-

N-[3-(4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl]prop-2-enamide. (n.d.). PubChem. [Link]

-

FT-IR spectra of control and treated 1,2,3-trimethoxybenzene (T1 and T2). (2015). ResearchGate. [Link]

-

N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. (2021). MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane with microtubule-depolymerizing ability induces G2/M phase arrest and apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

chemical properties of N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivatives

An In-depth Technical Guide to the Chemical Properties and Biological Significance of N-(3,4,5-trimethoxyphenyl)prop-2-enamide Derivatives

Authored by: A Senior Application Scientist

Abstract

The N-(3,4,5-trimethoxyphenyl)prop-2-enamide scaffold represents a privileged structure in medicinal chemistry, serving as a cornerstone for the development of potent therapeutic agents. This guide provides a comprehensive technical overview of its derivatives, delving into their chemical synthesis, physicochemical properties, reactivity, and significant biological activities. The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established pharmacophore, notably found in natural products like combretastatin A-4, that imparts significant bioactivity, particularly as an anticancer agent through tubulin polymerization inhibition. This document synthesizes current research to offer a detailed perspective for researchers, scientists, and professionals in drug development, highlighting the therapeutic potential and underlying molecular mechanisms of this important class of compounds.

Introduction: The Significance of the Trimethoxyphenyl Scaffold

The 3,4,5-trimethoxy substitution pattern on a phenyl ring is a critical feature in a multitude of biologically active molecules.[1] This arrangement is renowned for its ability to confer potent antimitotic activity by interfering with microtubule dynamics. N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivatives build upon this foundation, integrating the TMP group with a reactive prop-2-enamide (acrylamide) moiety. This combination creates a versatile scaffold for synthesizing compounds with a wide range of pharmacological effects, most notably potent cytotoxic activity against various cancer cell lines.[2][3][4] Research has consistently shown that these derivatives often function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis, making them a focal point of modern anticancer drug discovery.[2][3][5]

Chemical Synthesis and Characterization

The synthesis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivatives is typically achieved through multi-step pathways, often starting from readily available precursors like 3,4,5-trimethoxybenzaldehyde. A common and efficient strategy involves the use of an azalactone (oxazolone) intermediate, which can be subsequently opened by various nucleophiles to generate a diverse library of amide derivatives.

General Synthetic Pathway: The Oxazolone Route

A prevalent synthetic route begins with the Erlenmeyer-Plöchl reaction to form an oxazolone. This involves the condensation of an N-acylglycine (like 2-(3,4-dimethoxybenzamido)acetic acid) with an aromatic aldehyde (3,4,5-trimethoxybenzaldehyde) in the presence of acetic anhydride and a weak base such as sodium acetate.[3] The resulting 4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one intermediate is a versatile precursor. The strained oxazolone ring is susceptible to nucleophilic attack by amines, hydrazides, or other nucleophiles, leading to a ring-opening reaction that forms the desired N-(prop-2-enamide) derivatives.[2][3]

Caption: General synthetic workflow via the oxazolone intermediate route.

Detailed Experimental Protocol: Synthesis of (Z)-N-(3-aryl-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4-dimethoxybenzamides

This protocol is adapted from a reported synthesis of trimethoxyphenyl-based analogues.[3]

-

Step 1: Synthesis of 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one (1).

-

A mixture of 3,4,5-trimethoxybenzaldehyde (1.96 g, 10 mmol), 2-(3,4-dimethoxybenzamido)acetic acid (2.39 g, 10 mmol), and anhydrous sodium acetate (0.90 g, 11 mmol) in acetic anhydride (10 mL) is heated in an oil bath at 80 °C for 2 hours.

-

The reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold water, and then with ethanol to yield the oxazolone intermediate.

-

-

Step 2: Synthesis of the Final Amide Derivative (e.g., with an Aryl Amine).

-

To a stirred solution of the oxazolone intermediate 1 (399 mg, 1 mmol) in absolute ethanol (20 mL), an appropriate aryl amine (1 mmol) is added.

-

The mixture is refluxed for 4-6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

After completion, the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by crystallization from an appropriate solvent system (e.g., ethanol/water) to furnish the pure N-(prop-2-enamide) derivative.

-

Physicochemical Characterization

The structural elucidation of these derivatives relies on standard spectroscopic techniques.

| Technique | Key Observables and Typical Values | Reference |

| ¹H-NMR | Vinyl Proton: A singlet around δ 7.17 ppm.Aromatic Protons (TMP): A singlet for the two equivalent protons around δ 7.01 ppm.Amide Proton (NH): A singlet, often downfield, around δ 10.05-10.19 ppm.Methoxy Protons (OCH₃): Multiple singlets in the range of δ 3.64-3.83 ppm. | [3] |

| ¹³C-NMR | Amide Carbonyl (C=O): Signals in the range of δ 164-170 ppm.Olefinic Carbons (C=C): Signals around δ 126-131 ppm.Methoxy Carbons (OCH₃): Signals typically between δ 55-61 ppm. | [3] |

| IR (KBr) | N-H Stretching: Bands in the region of 3200-3400 cm⁻¹.C=O Stretching (Amide I): A strong absorption band around 1640-1680 cm⁻¹.C=C Stretching: Band around 1610 cm⁻¹. | [2] |

| Mass Spec. | Molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |

Chemical Reactivity

The chemical reactivity of the N-(3,4,5-trimethoxyphenyl)prop-2-enamide scaffold is dictated by its key functional groups: the electron-rich trimethoxyphenyl ring, the amide linkage, and the α,β-unsaturated carbonyl system.

-

Electrophilic Aromatic Substitution: The three methoxy groups strongly activate the phenyl ring, directing electrophilic substitution to the positions ortho and para to them. However, steric hindrance can influence the regioselectivity.

-

Amide Hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions, although it is generally stable under physiological conditions.

-

Reactions of the Enamide System: The carbon-carbon double bond is electron-deficient due to conjugation with the carbonyl group, making it susceptible to nucleophilic conjugate addition (Michael addition). This reactivity can be relevant for covalent interactions with biological targets. Furthermore, enamides can undergo photochemical reactions, such as [3+2]-photocycloaddition, depending on the reaction conditions and substituents.[6]

Biological Activities and Mechanism of Action

The primary therapeutic interest in these derivatives lies in their potent anticancer activity. The TMP moiety is crucial for this action, as it mimics the binding of colchicine to β-tubulin.

Primary Mechanism: Tubulin Polymerization Inhibition

The vast majority of biologically active N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivatives exert their cytotoxic effects by disrupting the microtubule network within cancer cells.[2][3]

-

Binding Site: The 3,4,5-trimethoxyphenyl ring binds to the colchicine-binding site on the β-subunit of tubulin.[2] This binding event prevents the polymerization of tubulin dimers into microtubules.

-

Consequence: The inhibition of microtubule formation and dynamics disrupts the mitotic spindle, a critical structure for chromosome segregation during cell division.

Cellular Consequences: G2/M Cell Cycle Arrest and Apoptosis

The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition phase.[2][5] Prolonged arrest at this phase ultimately triggers programmed cell death, or apoptosis.

The induction of apoptosis is often mediated through the intrinsic pathway, characterized by:

-

Upregulation of p53 and Bax: The tumor suppressor protein p53 and the pro-apoptotic protein Bax are upregulated.[2]

-

Downregulation of Bcl-2: The anti-apoptotic protein Bcl-2 is downregulated.[2]

-

Mitochondrial Disruption: This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria.[5][7]

-

Caspase Activation: Cytochrome c release activates a cascade of executioner caspases (like caspase-3 and -9), which dismantle the cell, leading to apoptosis.[7]

Caption: Mechanism of action from tubulin binding to apoptosis induction.

Structure-Activity Relationship (SAR)

Studies on various analogues have provided key insights into the structure-activity relationships:

-

The TMP Ring: The 3,4,5-trimethoxy substitution is consistently shown to be critical for high anti-tubulin activity.[1]

-

The Amide Linker: The geometry and nature of the linker connecting the TMP ring to other parts of the molecule are important. Locking the aryl rings in a favorable conformation, for instance by incorporating them into a heterocyclic ring system, can enhance activity by preventing isomerization to less active forms.[1]

-

Substituents on the Amide Nitrogen: The nature of the group attached to the amide nitrogen significantly modulates the compound's potency and selectivity. Different heterocyclic or aryl groups can be introduced to optimize interactions with the target protein or improve pharmacokinetic properties. For example, triazinone-linked analogues have shown particularly potent cytotoxic activity.[2]

Key Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the assembly of microtubules from purified tubulin.

-

Preparation: A reaction mixture is prepared in a 96-well plate containing tubulin (e.g., >99% pure bovine brain tubulin) in a glutamate-based polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Compound Addition: The test compound (e.g., N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivative) is added at its IC₅₀ concentration. A positive control (e.g., combretastatin A-4) and a negative control (vehicle, e.g., DMSO) are run in parallel.

-

Initiation: The plate is incubated at 37°C, and polymerization is initiated by the addition of GTP (e.g., 1 mM final concentration).

-

Measurement: The assembly of tubulin into microtubules causes an increase in light scattering, which is monitored as an increase in absorbance (optical density) at 340 nm over time using a temperature-controlled spectrophotometer.

-

Analysis: The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to that of the negative control. Potent derivatives will show a significant reduction in the absorbance increase compared to the control.[2]

Conclusion and Future Directions

N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivatives stand out as a highly promising class of compounds in the field of oncology drug discovery. Their well-defined mechanism of action, centered on the inhibition of tubulin polymerization, provides a solid foundation for rational drug design. The synthetic accessibility of the scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

Future research should focus on developing derivatives with improved selectivity for tumor cells over normal cells to minimize side effects.[1][3] Exploring novel drug delivery systems, such as nanoparticle-based carriers, could enhance solubility and targeted delivery.[2] Furthermore, investigating the potential of these compounds in combination therapies with other anticancer agents may reveal synergistic effects and provide new avenues for overcoming drug resistance. The continued exploration of this versatile chemical scaffold holds significant promise for the development of next-generation antimitotic agents.

References

-

Al-Ostoot, F. H., et al. (2021). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports. Available at: [Link]

-

El-Sayed, N. A. E., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. Available at: [Link]

-

Kandappa, S. K., et al. (2021). Chemoselective Photoreaction of Enamides: Divergent Reactivity towards [3+2]‐Photocycloaddition vs Paternò–Büchi Reaction. Photochemistry and Photobiology. Available at: [Link]

-

PubChem. N-(3,4,5-trimethoxyphenyl)propanamide. National Center for Biotechnology Information. Available at: [Link]

-

Narayana, B., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. Available at: [Link]

-

Li, Y., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

MDPI. Molecules | Free Full-Text | Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI. Available at: [Link]

-

PubMed. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Library of Medicine. Available at: [Link]

-

PubMed. 1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane with microtubule-depolymerizing ability induces G2/M phase arrest and apoptosis in HepG2 cells. National Library of Medicine. Available at: [Link]

-

PubChem. N-methoxy-N,2-dimethyl-3-phenylprop-2-enamide. National Center for Biotechnology Information. Available at: [Link]

-

Razi, M., et al. (2019). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Molbank. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules. Available at: [Link]

-

Al-Warhi, T., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Pharmaceuticals. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane with microtubule-depolymerizing ability induces G2/M phase arrest and apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity of N-(3,4,5-trimethoxyphenyl)prop-2-enamide Analogues

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biological activities associated with N-(3,4,5-trimethoxyphenyl)prop-2-enamide and its structural analogues. This chemical scaffold, characterized by a cinnamoyl backbone and a critical 3,4,5-trimethoxyphenyl (TMP) moiety, has emerged as a significant area of interest in medicinal chemistry. The primary focus of this document is the potent anticancer activity demonstrated by these compounds, which is predominantly mediated through the inhibition of tubulin polymerization. We will delve into the synthetic strategies for generating these analogues, explore their mechanism of action at the molecular level, present a detailed structure-activity relationship (SAR) analysis, and provide established experimental protocols for their evaluation. The insights consolidated herein aim to equip researchers and drug development professionals with the foundational knowledge required to advance this promising class of compounds toward therapeutic applications.

Introduction to the Cinnamoyl Scaffold

The Prominence of the Cinnamoyl Moiety in Medicinal Chemistry

The cinnamoyl scaffold, derived from cinnamic acid, is a privileged structure in drug discovery. Its derivatives are widely distributed in nature, notably in plants, where they contribute to a vast array of physiological functions. In medicinal chemistry, this scaffold serves as a versatile template for the design of novel therapeutic agents, owing to its favorable pharmacokinetic properties and its ability to engage with a multitude of biological targets. The inherent rigidity of the α,β-unsaturated amide system allows for precise spatial orientation of substituents, making it an ideal framework for targeted drug design.

The 3,4,5-Trimethoxyphenyl (TMP) Group: A Key to Biological Activity

A recurring feature in many potent, naturally derived and synthetic bioactive compounds is the 3,4,5-trimethoxyphenyl (TMP) group. This moiety is a cornerstone of numerous colchicine binding site inhibitors (CBSIs), a class of microtubule-targeting agents with significant potential in oncology.[1] The TMP group acts as a crucial "A-ring" mimic, establishing high-affinity interactions within the colchicine binding pocket on β-tubulin.[1][2] Its presence is often indispensable for potent biological activity, and modifications to this ring typically lead to a marked reduction in antiproliferative potency.[1] The N-(3,4,5-trimethoxyphenyl)prop-2-enamide framework strategically combines the cinnamoyl backbone with the essential TMP group, creating a powerful platform for the development of novel antimitotic agents.

Synthetic Strategies for Analogue Development

The generation of a diverse library of analogues is fundamental to establishing a robust structure-activity relationship.[3][4] The synthesis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivatives is typically achieved through versatile and scalable synthetic routes.

Primary Synthesis via Oxazolone Intermediates

A prevalent and efficient method involves the Erlenmeyer-Plöchl reaction to form an azalactone (oxazolone) intermediate. This approach begins with the condensation of an N-acylglycine with an aromatic aldehyde, such as 3,4,5-trimethoxybenzaldehyde, in the presence of acetic anhydride and sodium acetate.[5][6][7] The resulting 4-benzylidene-oxazolone is a stable but reactive intermediate. The oxazolone ring can then be readily opened by various nucleophiles, such as amines, hydrazides, or amino acids, to yield the desired N-substituted prop-2-enamide analogues.[5][6][7] This strategy offers a high degree of flexibility for introducing diversity at the N-substituent position.

Synthesis via Direct Amide Coupling

An alternative route involves the direct coupling of a substituted 3-(3,4,5-trimethoxyphenyl)acrylic acid with a desired amine. This is a standard peptide coupling reaction, often facilitated by coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).[8] This method is particularly useful for creating analogues where the N-substituent is sensitive to the conditions of the oxazolone route. A notable application is the synthesis of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide, a key intermediate for introducing further modifications via copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[8]

Sources

- 1. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 4. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

N-(3,4,5-trimethoxyphenyl)prop-2-enamide mechanism of action as a tubulin inhibitor

An In-depth Technical Guide to the Putative Mechanism of Action of N-(3,4,5-trimethoxyphenyl)prop-2-enamide as a Tubulin Inhibitor

Authored by: Gemini, Senior Application Scientist

Preamble: A Note on the Subject Compound

Scientific literature on the specific molecule, N-(3,4,5-trimethoxyphenyl)prop-2-enamide, as a tubulin inhibitor is not extensively available. However, its core chemical scaffold, the 3,4,5-trimethoxyphenyl moiety, is a hallmark of a significant class of potent tubulin-destabilizing agents that bind to the colchicine site. This guide, therefore, presents a putative mechanism of action for N-(3,4,5-trimethoxyphenyl)prop-2-enamide, grounded in the well-established pharmacology of its structural analogs, most notably the combretastatins and related synthetic compounds. The experimental protocols and mechanistic insights described herein are standard, validated approaches for characterizing compounds within this chemical class.

Introduction: The Dynamic Microtubule Cytoskeleton as a Therapeutic Target

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are fundamental components of the eukaryotic cytoskeleton. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is critical for a multitude of cellular processes, including the formation of the mitotic spindle during cell division, intracellular transport, and the maintenance of cell shape and polarity. This dynamic instability makes microtubules a prime target for anticancer drug development. Disruption of microtubule function leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Tubulin-binding agents are broadly classified based on their effects on microtubule dynamics. They can be categorized as either microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders). N-(3,4,5-trimethoxyphenyl)prop-2-enamide, by virtue of its core structure, is hypothesized to belong to the latter category, exerting its effects by inhibiting tubulin polymerization.

The Privileged 3,4,5-Trimethoxyphenyl Scaffold: A Key to Colchicine-Site Binding

The 3,4,5-trimethoxyphenyl group is considered a "privileged scaffold" in the design of tubulin inhibitors. This moiety is a key feature of numerous natural and synthetic compounds that bind to the colchicine site on β-tubulin. The three methoxy groups are crucial for establishing high-affinity interactions within this binding pocket.

-

Combretastatin A-4 (CA-4): A natural product isolated from the African bush willow, Combretum caffrum, is one of the most potent and well-studied tubulin inhibitors bearing the 3,4,5-trimethoxyphenyl moiety. It serves as a benchmark for the development of new colchicine-site binders.

-

Colchicine: The archetypal tubulin inhibitor, also featuring a trimethoxyphenyl ring system, has a long history of use in the treatment of gout and has been instrumental in our understanding of microtubule dynamics.

The presence of this scaffold in N-(3,4,5-trimethoxyphenyl)prop-2-enamide strongly suggests that its mechanism of action will mirror that of these well-characterized agents.

Proposed Mechanism of Action of N-(3,4,5-trimethoxyphenyl)prop-2-enamide

The proposed mechanism of action for N-(3,4,5-trimethoxyphenyl)prop-2-enamide as a tubulin inhibitor involves a series of molecular and cellular events, initiated by its binding to the colchicine site on β-tubulin.

Binding to the Colchicine Site on β-Tubulin

The primary molecular event is the binding of N-(3,4,5-trimethoxyphenyl)prop-2-enamide to the colchicine binding site located at the interface between α- and β-tubulin. This binding is non-covalent and is thought to induce a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. The 3,4,5-trimethoxyphenyl ring is expected to anchor the molecule within a hydrophobic pocket, with the methoxy groups forming key hydrogen bonds and van der Waals interactions with amino acid residues in the binding site.

Inhibition of Microtubule Polymerization

By binding to soluble tubulin dimers, N-(3,4,5-trimethoxyphenyl)prop-2-enamide effectively sequesters them, reducing the pool of available subunits for microtubule elongation. This leads to a net depolymerization of existing microtubules as the dynamic equilibrium shifts away from the polymerized state. The overall effect is a significant reduction in the cellular microtubule network.

Downstream Cellular Consequences

The disruption of microtubule dynamics triggers a cascade of cellular responses:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis. This activates the spindle assembly checkpoint (SAC), leading to cell cycle arrest at the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. This is often mediated by the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases.

-

Anti-angiogenic Effects: Many colchicine-site binders, including combretastatins, have demonstrated potent anti-angiogenic activity. They cause a rapid collapse of the tumor vasculature by disrupting the microtubule cytoskeleton of endothelial cells, leading to tumor necrosis. It is plausible that N-(3,4,5-trimethoxyphenyl)prop-2-enamide could also exhibit such properties.

Diagram of the Proposed Signaling Pathway

Caption: Proposed mechanism of action for N-(3,4,5-trimethoxyphenyl)prop-2-enamide.

Experimental Validation: Protocols and Methodologies

The characterization of a putative tubulin inhibitor like N-(3,4,5-trimethoxyphenyl)prop-2-enamide requires a multi-faceted experimental approach, progressing from in vitro biochemical assays to cell-based assays.

In Vitro Tubulin Polymerization Assay

Principle: This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro. Polymerization is typically initiated by raising the temperature to 37°C and is monitored by an increase in light scattering or fluorescence.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Reconstitute lyophilized, high-purity tubulin (>99%) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

-

Prepare a GTP stock solution (100 mM).

-

-

Assay Setup:

-

On ice, add the following to a 96-well plate:

-

General tubulin buffer.

-

Serial dilutions of the test compound.

-

Tubulin (final concentration of 3 mg/mL).

-

GTP (final concentration of 1 mM).

-

-

Include positive (e.g., combretastatin A-4) and negative (DMSO vehicle) controls.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance (or fluorescence) at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Plot the change in absorbance over time.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) from the dose-response curve.

-

Diagram of the Tubulin Polymerization Assay Workflow

Caption: Workflow for the in vitro tubulin polymerization assay.

Competitive Colchicine Binding Assay

Principle: This assay confirms whether the test compound binds to the colchicine site on tubulin. It measures the ability of the compound to displace [³H]-colchicine from its binding site.

Detailed Protocol:

-

Reaction Mixture:

-

In a microcentrifuge tube, combine purified tubulin, [³H]-colchicine, and varying concentrations of the test compound.

-

Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled colchicine).

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 1 hour) to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the tubulin-bound [³H]-colchicine from the unbound ligand using a method such as gel filtration or charcoal adsorption.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of [³H]-colchicine displaced at each concentration of the test compound.

-

Determine the IC₅₀ value, which represents the concentration of the compound that displaces 50% of the bound [³H]-colchicine.

-

Immunofluorescence Microscopy of the Microtubule Network

Principle: This cell-based assay visualizes the effect of the compound on the microtubule cytoskeleton in intact cells.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Grow a suitable cancer cell line (e.g., HeLa, A549) on glass coverslips.

-

Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

-

-

Fixation and Permeabilization:

-

Fix the cells with paraformaldehyde to preserve the cellular structure.

-

Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.

-

-

Immunostaining:

-

Incubate the cells with a primary antibody against α-tubulin.

-

Wash and then incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging:

-

Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

-

Compare the microtubule structure in treated cells to that in control cells. Look for evidence of microtubule depolymerization (loss of filamentous structures).

-

Cell Cycle Analysis by Flow Cytometry

Principle: This assay quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of cell cycle arrest.

Detailed Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells with the test compound for a relevant time period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

-

Fixation:

-

Fix the cells in cold 70% ethanol to permeabilize them and preserve their DNA content.

-

-

Staining:

-

Stain the cells with a DNA-intercalating dye such as propidium iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.

-

-

Data Analysis:

-

Generate a histogram of cell count versus fluorescence intensity.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

-

Diagram of the Cell Cycle

Caption: The eukaryotic cell cycle and the G2/M arrest point for tubulin inhibitors.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3,4,5-trimethoxyphenyl-containing tubulin inhibitors is highly dependent on their overall structure. Key SAR insights from related compounds include:

-

The A-Ring (3,4,5-Trimethoxyphenyl): This ring is essential for binding. Alterations to the methoxy groups generally lead to a decrease in activity.

-

The B-Ring: The nature of the second aromatic ring and the linker connecting it to the A-ring are critical for potency. In combretastatins, a cis-stilbene bridge is optimal. For other analogs, different heterocyclic B-rings can also confer high activity.

-

The Linker: The length and rigidity of the linker between the two rings influence the orientation of the molecule within the binding site.

For N-(3,4,5-trimethoxyphenyl)prop-2-enamide, the prop-2-enamide group serves as the linker and B-ring equivalent. Its conformation and electronic properties will be key determinants of the compound's potency.

Quantitative Data Summary for Representative Analogs

To provide a quantitative context for the potential potency of N-(3,4,5-trimethoxyphenyl)prop-2-enamide, the following table summarizes the IC₅₀ values for well-known 3,4,5-trimethoxyphenyl-containing tubulin inhibitors against tubulin polymerization and cancer cell lines.

| Compound | Tubulin Polymerization IC₅₀ (µM) | Cell Line | Cell Growth IC₅₀ (nM) |

| Colchicine | ~ 2.4 | MCF-7 | ~ 15 |

| Combretastatin A-4 | ~ 1.2 | HeLa | ~ 1.5 |

| Podophyllotoxin | ~ 0.6 | L1210 | ~ 2.7 |

Note: These values are approximate and can vary depending on the specific experimental conditions.

Conclusion

While direct experimental data on N-(3,4,5-trimethoxyphenyl)prop-2-enamide as a tubulin inhibitor is limited, its chemical structure provides a strong basis for proposing a well-defined mechanism of action. It is highly probable that this compound functions as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin. This binding event inhibits tubulin polymerization, leading to a cascade of downstream effects including disruption of the microtubule network, G2/M cell cycle arrest, and ultimately, induction of apoptosis in proliferating cells. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive validation of this proposed mechanism. Further investigation into this compound and its analogs could yield novel insights into the development of next-generation anticancer therapeutics targeting the tubulin cytoskeleton.

References

-

Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature Reviews Drug Discovery, 9(10), 790-803. [Link]

-

Stanton, R. A., Gernert, K. M., Nettles, J. H., & Aneja, R. (2011). Drugs that target dynamic microtubules: a new molecular perspective. Medicinal research reviews, 31(3), 443-481. [Link]

-

Pettit, G. R., Singh, S. B., Hamel, E., Lin, C. M., Alberts, D. S., & Garcia-Kendall, D. (1989). Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4. Experientia, 45(2), 209-211. [Link]

-

Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature reviews cancer, 4(4), 253-265. [Link]

-

Field, J. J., Poso, A., & Laine, R. A. (2008). Molecular modeling of the colchicine binding site in tubulin. Journal of molecular modeling, 14(9), 831-839. [Link]

discovery of novel N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivatives

An In-depth Technical Guide to the Discovery of Novel N-(3,4,5-trimethoxyphenyl)prop-2-enamide Derivatives as Potent Anticancer Agents

Introduction: The Promise of the Trimethoxyphenyl Scaffold

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged scaffold in medicinal chemistry, recognized as a crucial pharmacophore in a plethora of natural products with potent biological activities.[1][2] This structural motif is particularly prominent in compounds that exhibit strong anticancer properties by targeting tubulin polymerization.[1][3][4] Molecules like combretastatin A-4, a natural stilbenoid derived from the South African bush willow tree, feature the TMP group and effectively inhibit microtubule assembly by binding to the colchicine site on β-tubulin.[1][4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[4][5]

The N-(3,4,5-trimethoxyphenyl)prop-2-enamide core structure, which combines the potent TMP group with a prop-2-enamide linker, serves as a versatile template for the development of novel therapeutic agents. The exploration of derivatives of this scaffold aims to optimize potency, enhance selectivity for cancer cells, and improve pharmacokinetic profiles. This guide provides a comprehensive overview of the design rationale, synthetic strategies, and biological evaluation methodologies employed in the for researchers, scientists, and drug development professionals.

Part 1: Design Rationale and Synthetic Strategies

The Causality Behind Experimental Choices: Structure-Activity Relationships (SAR)

The development of novel derivatives is guided by established structure-activity relationships (SAR), which provide insights into how molecular modifications influence biological activity.[6][7][8] For the N-(3,4,5-trimethoxyphenyl)prop-2-enamide scaffold, SAR studies have identified several key regions for chemical modification to enhance anticancer efficacy. The primary goal is to design molecules that can effectively interact with the colchicine-binding site of tubulin.[3][9]

Key modification sites include:

-

The Amide Moiety: The nitrogen atom of the prop-2-enamide linker can be substituted with various aliphatic or aromatic groups. This allows for the introduction of different functionalities to explore new interactions within the target binding pocket and to modulate physicochemical properties like solubility and cell permeability.

-

The Prop-2-enamide Linker: The double bond in the prop-2-enamide linker often confers a specific, rigid conformation to the molecule, which can be crucial for optimal binding to tubulin. Modifications to this linker can influence this conformational rigidity.

-

The Phenyl Ring: The phenyl group of the prop-2-enamide can be substituted with a wide array of electron-donating or electron-withdrawing groups. These substitutions can alter the electronic properties of the molecule and introduce new hydrogen bonding or hydrophobic interactions with the target protein.

General Synthetic Pathway

A common and effective method for synthesizing N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivatives involves a multi-step process that often begins with the versatile starting material, 3,4,5-trimethoxybenzaldehyde. A representative synthetic approach is outlined below.

One established route involves the Erlenmeyer-Plöchl reaction to generate an oxazolone intermediate.[1][10] This intermediate can then be reacted with various nucleophiles to open the ring and form a diverse library of amide derivatives. For instance, treatment of 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one with different hydrazides or amines leads to the formation of the corresponding N-substituted derivatives.[1]

Another prevalent strategy involves the direct coupling of 3,4,5-trimethoxycinnamic acid with a desired amine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine).[11]

Below is a diagram illustrating a general synthetic workflow for the preparation of these derivatives.

Caption: A generalized workflow for the synthesis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivatives.

Experimental Protocol: Synthesis of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

This protocol is adapted from a reported synthesis of a key intermediate for creating further derivatives via click chemistry.[11]

Materials:

-

3,4,5-trimethoxycinnamic acid

-

Propargylamine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous solution of NaHCO3

-

Anhydrous Na2SO4

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve 3,4,5-trimethoxycinnamic acid (1 equivalent) in dichloromethane (CH2Cl2).

-

To this solution, add HATU (1.2 equivalents) and DIPEA (4 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add propargylamine (1 equivalent) to the reaction mixture.

-

Continue stirring the solution at room temperature for 3 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice.

-

Wash the organic layer with a saturated aqueous solution of NaHCO3 and then with water.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate (9:1) mixture as the eluent to obtain the pure product.

Part 2: Comprehensive Biological Evaluation

A series of in vitro assays are essential to characterize the biological activity of the newly synthesized derivatives.

In Vitro Antiproliferative Activity

The initial screening of the synthesized compounds typically involves evaluating their ability to inhibit the growth of various human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[4] This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity [4]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into 96-well plates at a density of approximately 2 x 10^4 cells per well.

-

Incubation: Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells in triplicate with various concentrations of the synthesized derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Combretastatin A-4).

-

Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Remove the drug-containing medium and add fresh medium containing MTT solution (e.g., 5 mg/mL) to each well.

-

Incubation: Incubate for another 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action: Tubulin Polymerization Inhibition

Given that the TMP moiety is a hallmark of many tubulin inhibitors, it is crucial to investigate whether the novel derivatives act through this mechanism.[1][3] An in vitro tubulin polymerization assay directly measures the effect of the compounds on the assembly of microtubules from tubulin dimers.

Experimental Protocol: In Vitro Tubulin Polymerization Assay [1]

-

Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., from bovine brain), a GTP-containing buffer, and the test compound at various concentrations.

-

Initiation of Polymerization: Initiate tubulin polymerization by incubating the reaction mixture at 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Compare the polymerization curves of the compound-treated samples to a control (vehicle-treated) and a known inhibitor (e.g., colchicine). Calculate the IC50 value for the inhibition of tubulin polymerization.

Cell Cycle Analysis

To confirm that the inhibition of tubulin polymerization leads to cell cycle arrest, flow cytometry is employed. Compounds that disrupt microtubule dynamics are expected to cause an accumulation of cells in the G2/M phase of the cell cycle.[4][5]

Workflow for Cell Cycle Analysis

Caption: A typical workflow for analyzing the effect of compounds on the cell cycle.

Part 3: Data Presentation and SAR Analysis

The biological data obtained from the assays are compiled to facilitate comparison and SAR analysis.

Representative Data

The following table summarizes the biological activities of a hypothetical series of N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivatives, with data representative of that found in the literature.[3][4][10][12]

| Compound ID | R Group (Substitution on Amide N) | IC50 HeLa (µM)[4] | IC50 MCF-7 (µM)[3] | Tubulin Polymerization IC50 (µM)[3] |

| 1a | -H | 15.2 | 18.5 | > 50 |

| 1b | -CH3 | 8.9 | 10.1 | 25.6 |

| 1c | -Phenyl | 2.1 | 3.5 | 8.2 |

| 1d | -4-Fluorophenyl | 1.5 | 2.3 | 6.8 |

| 1e | -Propargyl | 5.4 | 6.8 | 15.3 |

| CA-4 | (Reference) | 0.01 | 0.008 | 4.2[3] |

Analysis of Structure-Activity Relationships

From the representative data, several SAR trends can be deduced:

-

Substitution on the Amide Nitrogen: Unsubstituted amide (1a ) shows the lowest activity. Alkyl substitution (1b ) provides a modest improvement. Aromatic substitutions (1c and 1d ) significantly enhance the antiproliferative and tubulin-inhibiting activities.

-

Electronic Effects of Substituents: The introduction of an electron-withdrawing fluorine atom on the phenyl ring (1d ) leads to a slight increase in potency compared to the unsubstituted phenyl ring (1c ), suggesting that electronic factors on the appended aromatic ring can fine-tune the activity.

-

Correlation of Activities: A strong correlation is observed between the antiproliferative activity (IC50 against cancer cells) and the inhibition of tubulin polymerization, supporting the proposed mechanism of action.

Proposed Mechanism of Action

The collective evidence from biological assays points to a clear mechanism of action for these derivatives, which is illustrated in the following pathway diagram.

Caption: The proposed mechanism of action for N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivatives.

Conclusion and Future Directions

The N-(3,4,5-trimethoxyphenyl)prop-2-enamide scaffold represents a highly promising starting point for the discovery of novel anticancer agents. The inherent tubulin-inhibiting properties of the 3,4,5-trimethoxyphenyl moiety, combined with the chemical tractability of the prop-2-enamide linker, allows for the systematic design and synthesis of potent derivatives. The biological evaluation pipeline, encompassing cytotoxicity screening, mechanism of action studies, and cell cycle analysis, provides a robust framework for identifying lead candidates.

Future research in this area should focus on:

-

Lead Optimization: Further refining the structure of the most potent compounds to enhance their activity and selectivity.

-

Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-like potential.

-

In Vivo Efficacy: Testing the most promising derivatives in animal models of cancer to validate their therapeutic potential in a physiological context.

-

Exploration of Novel Linkers and Heterocycles: Replacing the prop-2-enamide linker or incorporating heterocyclic moieties could lead to the discovery of compounds with novel binding modes or improved pharmacological properties.[9][11]

By integrating rational design, efficient synthesis, and comprehensive biological testing, the will continue to be a fruitful area of research in the quest for more effective cancer therapies.

References

-

El-Sayed, N., Al-Warhi, T., Abualnaja, M., Abu Ali, O. A., Althobaiti, F., Alharthi, F., Elsaid, F. G., Shati, A. A., Alfaifi, M., & El-Agamy, D. S. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(21), 7490. [Link]

-

Sanjeev, B., Kumar, C. S., Sravanthi, T., Sridhar, G., Reddy, T. S., Huc, A., & Reddy, P. M. (2022). Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. Russian Journal of Organic Chemistry, 58(1), 89-98. [Link]

-

Abdellattif, M. H., Chi, H., El-Bordiny, M. R., El-Waeed, A. A., & Abdel-Maksoud, M. S. (2021). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. RSC Advances, 11(36), 22359-22372. [Link]

-

Li, Y., Liu, Y., Li, J., Yang, P., Zhang, Y., Wang, Y., Zhang, Y., Liu, Y., Zhang, M., & Li, J. (2019). Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 162, 305-317. [Link]

-

Kumar, R., Shin, J., Kim, M. S., Jung, S. J., Park, S. W., Lee, S. K., & Kim, Y. (2024). Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors. Chemistry & Biodiversity, 21(1), e202301321. [Link]

-

Abdellattif, M. H., Khedr, M. A., & Abdel-Maksoud, M. S. (2014). Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. Archiv der Pharmazie, 347(9), 658-667. [Link]

-

Babu, N. R., Sravya, G., & Kumar, K. S. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1). [Link]

-

Li, Y., Liu, Y., Li, J., Yang, P., Zhang, Y., Wang, Y., Zhang, Y., Liu, Y., Zhang, M., & Li, J. (2019). Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. ResearchGate. [Link]

-

Wang, C., Liu, X., Zhang, Y., Yang, S., Shi, L., Xiu, Y., Wu, Y., & Jiang, H. (2022). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 127-136. [Link]

-

El-Sayed, R. A., El-Adl, K., Al-Abdullah, E. S., Al-Dies, A. M., & El-Gohary, N. S. (2020). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 25(24), 5991. [Link]

-

El-Sayed, N., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI. [Link]

-

Jin, L., Chen, J., Zhao, Y., Liu, X., & Wang, B. (2006). Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 16(19), 5036-5040. [Link]

-

Zhang, Z., Xu, W., & Wang, L. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 187, 111956. [Link]

-

Singh, S., Chien, J. Y., & Newman, A. H. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3388-3398. [Link]

- Gray, B. D., et al. (2022). N-(2-aminophenyl)-prop-2-enamide derivatives, and uses thereof in the treatment of cancer.

-

Dharmaprakash, S., Harrison, W. T. A., Ravindra, H. J., & Kumar, M. R. S. (2007). 1-(4-Aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one–1-(4-aminophenyl)-3-(3-bromo-4,5-trimeth... ResearchGate. [Link]

-

Gupta, S., Kumar, A., Singh, N., Tiwari, V. K., Chhonker, Y. S., Bhatta, R. S., Kumar, R., & Yadav, P. N. (2024). Discovery and structure-activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. Bioorganic Chemistry, 153, 107809. [Link]

-

Ekkati, A. R., Grice, C. A., Kent, T. C., Wentz, A. E., & Strushkevich, N. V. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry, 99, 117596. [Link]

-

Liang, L., Dexheimer, T. S., Zhang, P., Rosenthal, A. S., Villamil, M. A., Gherardini, F. C., & Jadhav, A. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

Sources

- 1. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

structure-activity relationship (SAR) of N-(3,4,5-trimethoxyphenyl)prop-2-enamide

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-(3,4,5-trimethoxyphenyl)prop-2-enamide Analogs

Introduction: The Privileged Trimethoxyphenyl Scaffold

The N-(3,4,5-trimethoxyphenyl)prop-2-enamide core represents a significant scaffold in modern medicinal chemistry. This structure is a derivative of cinnamide, featuring a pharmacologically critical 3,4,5-trimethoxyphenyl (TMP) moiety. The TMP group is a well-established "privileged" structure, found in numerous natural and synthetic compounds with potent biological activities, most notably as tubulin polymerization inhibitors.[1][2] Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a premier example, featuring a TMP ring that is crucial for its potent antimitotic and anticancer effects.[3]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs built around the N-(3,4,5-trimethoxyphenyl)prop-2-enamide framework. We will dissect the synthesis, biological evaluation, and mechanistic underpinnings of these compounds, offering field-proven insights for researchers and professionals in drug development. The narrative will focus on the causality behind experimental design and the validation of protocols, grounding all claims in authoritative references.

Part 1: Synthetic Strategies and Methodologies

The synthesis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide analogs is typically achieved through robust and versatile chemical reactions. The primary approach involves the coupling of a (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid derivative with a diverse range of amines. A common alternative involves the reaction of 3,4,5-trimethoxybenzaldehyde with various carbonyl-containing compounds via condensation reactions.[4][5]

General Synthesis Workflow

The diagram below illustrates a common synthetic pathway, beginning with the formation of the cinnamic acid core followed by amide coupling.

Caption: General synthetic workflow for N-(3,4,5-trimethoxyphenyl)prop-2-enamide analogs.

Experimental Protocol: Synthesis of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

This protocol, adapted from established literature, describes the synthesis of a key intermediate used for further derivatization via click chemistry.[5]

-

Acid Chloride Formation (Optional but common): To a solution of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (1 equivalent) in dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0°C. Add a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.

-

Amide Coupling: Dissolve the crude acid chloride in fresh DCM. In a separate flask, dissolve propargylamine (prop-2-yn-1-amine) (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents) in DCM.

-

Reaction: Add the acid chloride solution dropwise to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Monitor the reaction to completion using Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent typically a gradient of hexane/ethyl acetate) to afford the pure title compound.[5]

Self-Validation & Rationale : The use of a non-nucleophilic base (DIPEA) is critical to scavenge the HCl byproduct without reacting with the acid chloride. The aqueous workup steps ensure the removal of excess reagents and byproducts. TLC monitoring provides a reliable method to track reaction progress, ensuring that the reaction is not stopped prematurely or allowed to proceed for too long, which could lead to side product formation.

Part 2: Biological Evaluation and Anticancer Activity

Derivatives of N-(3,4,5-trimethoxyphenyl)prop-2-enamide have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and hepatocellular carcinoma (HepG2).[2][5] The primary mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-